2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide
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Overview
Description
“2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide” is a compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been widely studied . A method for preparing a similar compound, 2-methyl-5-(piperidin-4-yl) pyrimidine, has been disclosed in a patent . The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would likely include this piperidine ring, along with additional functional groups.Chemical Reactions Analysis
The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions involved in the synthesis of “this compound” would depend on the specific synthetic route chosen.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, a similar compound, 2-Methyl-5-(Piperidin-4-Yloxy)Benzo[D]Thiazole, has a molecular weight of 248.35 .Scientific Research Applications
Antimicrobial Activity
2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide and its derivatives have been explored for their antimicrobial properties. Studies have shown these compounds to exhibit strong antimicrobial activity, which includes both antibacterial and antifungal effects. For instance, specific derivatives have been found to act against various microorganisms, demonstrating their potential as effective antimicrobial agents (Krolenko et al., 2016) (Vankadari et al., 2013).
Anticancer Potential
The derivatives of this compound have also been synthesized and evaluated for their potential as anticancer agents. Some compounds have shown promising results in this area, indicating that they could be explored further for their therapeutic applications in cancer treatment (Rehman et al., 2018).
Tuberculostatic Activity
Research has also delved into the tuberculostatic activity of this compound derivatives. These compounds have been tested in vitro for their activity against tuberculosis, showing varying levels of effectiveness in inhibiting the growth of tuberculosis-causing bacteria (Foks et al., 2004).
Antioxidant Properties
Some derivatives of this compound have been screened for their antioxidant activity. This aspect of research highlights the potential use of these compounds in combating oxidative stress-related conditions (Mallesha et al., 2014).
Mechanism of Action
Target of Action
Compounds with a piperidine moiety are often used in the design of drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives often interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways .
Future Directions
The future directions for research on “2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in pharmaceuticals .
Properties
IUPAC Name |
2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.BrH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRKVXPVFVSLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2CCNCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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